4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline
Description
4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline is a 1,10-phenanthroline derivative substituted at the 4- and 7-positions with trifluoroethoxy (–OCH₂CF₃) groups. This modification introduces strong electron-withdrawing effects due to the electronegative trifluoromethyl moiety, which significantly alters the ligand's electronic properties, solubility, and coordination behavior.
Properties
IUPAC Name |
4,7-bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O2/c17-15(18,19)7-25-11-3-5-23-13-9(11)1-2-10-12(4-6-24-14(10)13)26-8-16(20,21)22/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFKOMJVSVNKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties of 4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline
Molecular Architecture
The compound features a 1,10-phenanthroline core substituted at the 4- and 7-positions with trifluoroethoxy (–OCH₂CF₃) groups. Its molecular formula is C₁₈H₁₂F₆N₂O₂, with a molecular weight of 410.29 g/mol. The trifluoroethoxy substituents impart strong electron-withdrawing characteristics, influencing both reactivity and coordination behavior.
Synthetic Methodologies
One-Step Cyclocondensation Approach
Adapted from US20120165532A1, a one-step synthesis could involve:
- Reactants :
- O-phenylenediamine dihydrochloride
- 2,2,2-Trifluoroethyl vinyl ketone (hypothetical, as formula III analog)
- Conditions :
- Mechanism :
- Acidic conditions protonate the amine, enabling nucleophilic attack on the ketone.
- Sequential condensations form the phenanthroline core, with trifluoroethoxy groups introduced via the ketone precursor.
Table 1: Proposed Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 70–85°C |
| Reaction Time | 4–6 hours |
| Acid Ratio (HCl:AcOH) | 3:7 (v/v) |
| Yield (Estimated) | 55–65% |
Purification and Isolation
Post-synthesis workup from patent methods involves:
- Alkalinization : Adjust pH to 10–13 with NH₄OH at 0–5°C to precipitate the product.
- Solvent Extraction : Use methyl ethyl ketone (MEK) to dissolve impurities, leaving the product as a solid.
- Drying : Vacuum-dry at 60°C for 12 hours.
Mechanistic Considerations
Role of Mixed Acid Systems
The HCl–organic acid mixture serves dual roles:
Analytical Characterization
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroquinone derivatives, while reduction can produce dihydrophenanthroline compounds.
Scientific Research Applications
4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic nature of substituents at the 4,7-positions critically influences the ligand’s redox behavior and metal-binding capabilities. Key comparisons include:
- In contrast, 4,7-dihydroxy-1,10-phenanthroline enhances water solubility under basic conditions, enabling efficient catalysis in aqueous Ullmann reactions .
Q & A
Basic: What are the standard synthetic routes for preparing 4,7-bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution using 4,7-dichloro-1,10-phenanthroline (prepared via multi-step de novo synthesis from diaminobenzenes and C₃-units) and 2,2,2-trifluoroethanol under reflux with a base like KOH . Key optimization steps include:
- Catalyst selection : Use of phase-transfer catalysts to enhance reactivity of trifluoroethanol.
- Temperature control : Reflux conditions (e.g., 110–150°C) to ensure complete substitution .
- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials or by-products.
Data Table :
| Starting Material | Reagent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4,7-dichloro-1,10-phenanthroline | CF₃CH₂OH | KOH | 110 | 70 | |
| 4,7-dichloro-1,10-phenanthroline | CF₃CH₂OH | Phase-transfer catalyst | 130 | 85 |
Advanced: How do the trifluoroethoxy substituents influence the electrochemical redox behavior of this compound compared to other 4,7-disubstituted phenanthrolines?
Methodological Answer:
The electron-withdrawing trifluoroethoxy groups stabilize the ligand’s π* orbitals, altering redox potentials. Cyclic voltammetry (CV) studies in acetonitrile reveal:
- Oxidation : A two-step, four-electron process for derivatives with electron-donating substituents (e.g., 4,7-di(10H-phenothiazine)), while trifluoroethoxy groups suppress oxidation due to decreased electron density .
- Reduction : Trifluoroethoxy-substituted phenanthrolines exhibit more negative reduction potentials than methyl or phenyl derivatives, as shown in comparative CV data .
Data Table :
| Compound | E₁/₂ Oxidation (V vs. SCE) | E₁/₂ Reduction (V vs. SCE) | Reference |
|---|---|---|---|
| 4,7-bis(CF₃CH₂O)-phen | +1.2 (irreversible) | -1.8 | |
| 4,7-di(phenyl)-phen | +0.9 | -1.5 | |
| 4,7-di(methyl)-phen | +0.7 | -1.3 |
Basic: How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?
Methodological Answer:
- ¹H/¹³C NMR : Peaks at δ 4.5–5.0 ppm (CF₃CH₂O protons) and δ 150–160 ppm (phenanthroline carbons) confirm substitution .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 395.07 (C₁₆H₁₀F₆N₂O₂).
- Elemental Analysis : Matches calculated C/F/N ratios within 0.3% error .
- HPLC : Purity >98% confirmed via reverse-phase chromatography .
Advanced: What strategies resolve contradictions in reported catalytic activities of metal complexes derived from this ligand?
Methodological Answer:
Discrepancies in catalytic performance (e.g., in Ullmann coupling or oxygen sensing) arise from:
- Metal center coordination : Ru(II) complexes show higher luminescence quantum yields than Fe(II) due to stronger metal-to-ligand charge transfer .
- Solvent effects : Aqueous solubility of 4,7-dihydroxy derivatives enhances catalytic efficiency in water-mediated reactions, while trifluoroethoxy groups favor organic phases .
- Counterion impact : Hexafluorophosphate (PF₆⁻) vs. chloride (Cl⁻) alters redox stability in electrochemical applications .
Basic: What are the primary applications of this compound in coordination chemistry?
Methodological Answer:
- Luminescent probes : Ru(II) complexes (e.g., [Ru(dpp)₃]²⁺ analogs) are used in oxygen sensing due to strong ⁶¹⁴ nm emission quenched by O₂ .
- Catalysis : Cu(I) complexes facilitate C–N coupling reactions (e.g., Ullmann reactions) in water at pH 10–12 .
- Electron transport materials : Derivatives like 4,7-bis(naphthalenyl)-phenanthroline enhance OLED efficiency via π-delocalization .
Advanced: How does the compound’s fluorescence compare to other phenanthroline derivatives in biological imaging, and what modifications could enhance selectivity?
Methodological Answer:
- Quantum yield : Trifluoroethoxy groups reduce fluorescence intensity compared to methyl or phenyl derivatives (Φ = 0.15 vs. 0.25 for 4,7-diphenyl-phen ).
- Enhancement strategies :
Basic: What safety precautions are critical when handling this compound during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods due to volatile trifluoroethanol by-products .
- PPE : Nitrile gloves and goggles to prevent skin/eye contact with intermediates like 4,7-dichloro-phenanthroline (toxic) .
- Waste disposal : Neutralize acidic/basic residues before disposal .
Advanced: What mechanistic insights explain the ligand’s role in stabilizing high-valent metal intermediates during catalysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
